Barasertib
Overview
Description
Barasertib, also known as AZD1152, is a small molecule Aurora B inhibitor . It is a prodrug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase . This compound belongs to the class of organic compounds known as quinazolinamines .
Molecular Structure Analysis
Barasertib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Physical And Chemical Properties Analysis
The molecular formula of Barasertib is C26H31FN7O6P and its molecular weight is 587.5 g/mol .
Scientific Research Applications
Aurora B Inhibitor Impact on Oocyte Maturation
Barasertib, an Aurora B inhibitor, has been extensively studied for its impact on cell processes. For instance, it was found to prevent meiotic maturation and embryo development in pig oocytes. The study revealed that Barasertib interferes with the meiotic maturation process, particularly in porcine oocytes, indicating its effects on spindle formation and chromosome alignment during the first meiotic division in these cells (Ju et al., 2016).
Aurora B Kinase Inhibitor in Acute Myeloid Leukemia
Several studies have investigated the efficacy of Barasertib in treating acute myeloid leukemia (AML). A study conducted in Japan evaluated its safety, pharmacokinetics, and efficacy in Japanese patients with advanced AML, showing promising hematologic response rates (Tsuboi et al., 2011). Another study determined the maximum-tolerated dose of Barasertib for AML patients, highlighting its manageable toxicity and notable hematologic response rate (Löwenberg et al., 2011).
Barasertib in Advanced Solid Tumors
Barasertib's therapeutic applications extend to solid tumors as well. A study assessing its safety and tolerability in patients with advanced solid tumors found neutropenia as the dose-limiting toxicity. The study also noted that while no objective tumor responses were observed, stable disease occurred in some patients (Schwartz et al., 2013).
Impact on Glucose Metabolism in Gastric Cancer
In gastric cancer cells, Barasertib was shown to effectively reduce glucose uptake and lactate production. It also altered the expression levels of key enzymes involved in glucose metabolism, suggesting its potential role in regulating cancer cell metabolism (He et al., 2019).
Combined Efficacy with Cytarabine in AML
The combination of Barasertib and cytarabine, a key agent for leukemia chemotherapy, demonstrated a greater-than-additive cytotoxicity in leukemia cells. This finding suggests the potential of Barasertib as a component of combination therapy for leukemia (Yamauchi et al., 2013).
Role in Disposition and Myelotoxicity
Studies also explored the role of drug transporters in the disposition and myelotoxicity of Barasertib. These investigations provide insights into the pharmacokinetics and potential clinical implications of Barasertib's interaction with specific drug transporters (Marchetti et al., 2013).
Therapeutic Applications in Lymphoblastic Leukemia
Barasertib has shown promise as a therapeutic target in acute lymphoblastic leukemia. Studies suggest that combining Barasertib with microtubule-targeting drugs could be a promising strategy for treating this type of leukemia (Goto et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVSCPOBPEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222583 | |
Record name | Barasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barasertib | |
CAS RN |
722543-31-9 | |
Record name | Barasertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barasertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Barasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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